Cas no 1783385-83-0 (1-Bromo-4-fluoro-2-methoxy-3-methylbenzene)
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-fluoro-2-methoxy-3-methylbenzene
- 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene
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- MDL: MFCD22414769
- Inchi: 1S/C8H8BrFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3
- InChI Key: PQWQXWQCYSGRLK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)=C1OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- XLogP3: 3
- Topological Polar Surface Area: 9.2
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559499-250 mg |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene; . |
1783385-83-0 | 250MG |
€360.10 | 2023-04-13 | ||
| abcr | AB559499-500 mg |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene; . |
1783385-83-0 | 500MG |
€603.30 | 2023-04-13 | ||
| abcr | AB559499-1 g |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene; . |
1783385-83-0 | 1g |
€824.30 | 2023-04-13 | ||
| abcr | AB559499-250mg |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene; . |
1783385-83-0 | 250mg |
€418.50 | 2025-03-19 | ||
| abcr | AB559499-500mg |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene; . |
1783385-83-0 | 500mg |
€574.90 | 2025-03-19 | ||
| abcr | AB559499-1g |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene; . |
1783385-83-0 | 1g |
€783.30 | 2025-03-19 | ||
| Aaron | AR021R57-250mg |
1-bromo-4-fluoro-2-methoxy-3-methylbenzene |
1783385-83-0 | 95% | 250mg |
$576.00 | 2025-02-13 | |
| Aaron | AR021R57-500mg |
1-bromo-4-fluoro-2-methoxy-3-methylbenzene |
1783385-83-0 | 95% | 500mg |
$655.00 | 2025-02-13 |
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene Suppliers
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene
Professional Introduction to 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene (CAS No. 1783385-83-0)
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene, with the chemical formula C₈H₉BrFNO, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 1783385-83-0, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry. The presence of both bromine and fluoro substituents makes it a valuable building block for further functionalization, enabling the development of novel molecules with tailored biological activities.
The molecular structure of 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene consists of a benzene ring substituted with a bromine atom at the 1-position, a fluoro atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This specific arrangement imparts unique electronic and steric properties, making it an attractive candidate for various chemical transformations. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex heterocyclic scaffolds.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The fluoro substituent in 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene contributes to these desirable properties by influencing both lipophilicity and electronic distribution. This has led to its incorporation in numerous research projects aimed at identifying new therapeutic agents. For instance, fluorinated benzenes have been explored as intermediates in the synthesis of kinase inhibitors, where their ability to modulate receptor binding affinities is particularly valuable.
The methoxy and methyl groups in this compound also play crucial roles in determining its reactivity and biological profile. The methoxy group can participate in hydrogen bonding interactions, influencing both solubility and interaction with biological targets. Meanwhile, the methyl group introduces steric bulk, which can be exploited to fine-tune binding affinities in drug design. These features make 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene a versatile precursor for synthesizing a wide range of derivatives with potential applications in medicinal chemistry.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For example, palladium-catalyzed cross-coupling reactions have enabled the efficient construction of biaryl structures, which are prevalent in many biologically active molecules. The bromine atom in 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene facilitates such transformations, allowing researchers to introduce diverse functional groups at specific positions on the aromatic core. This flexibility has been leveraged in the synthesis of antiviral and anticancer agents, where precise control over molecular architecture is essential.
The agrochemical industry has also benefited from the use of halogenated aromatic compounds like 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene. Fluorinated intermediates are often incorporated into herbicides and pesticides due to their improved stability and efficacy. The unique combination of substituents in this compound makes it particularly suitable for generating novel agrochemicals with enhanced performance characteristics. Researchers have utilized its reactivity to develop compounds that exhibit potent activity against resistant weed species while maintaining environmental safety.
In conclusion, 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene (CAS No. 1783385-83-0) represents a valuable asset in synthetic chemistry, offering multiple opportunities for further functionalization and application development. Its structural features and reactivity make it an ideal candidate for exploring new frontiers in pharmaceuticals and agrochemicals. As research continues to uncover novel synthetic strategies and biological targets, this compound is poised to play an increasingly important role in the discovery and development of next-generation molecular entities.
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